molecular formula C12H14BrN B13114741 4-Bromo-2-(tert-butyl)-1H-indole

4-Bromo-2-(tert-butyl)-1H-indole

Cat. No.: B13114741
M. Wt: 252.15 g/mol
InChI Key: TZUCSERACHKJCQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-1H-indole is an organic compound belonging to the indole family, characterized by a bromine atom at the 4th position and a tert-butyl group at the 2nd position on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butyl)-1H-indole typically involves the bromination of 2-(tert-butyl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(tert-butyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki coupling with phenylboronic acid would yield 4-phenyl-2-(tert-butyl)-1H-indole.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its role in drug development, particularly in designing novel therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • 2-Bromo-4-(tert-butyl)aniline
  • 4-Bromo-2,6-di-tert-butylphenol
  • 2-Bromo-2-methylpropane

Comparison: 4-Bromo-2-(tert-butyl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties compared to other brominated tert-butyl compounds. Its structural features allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

4-bromo-2-tert-butyl-1H-indole

InChI

InChI=1S/C12H14BrN/c1-12(2,3)11-7-8-9(13)5-4-6-10(8)14-11/h4-7,14H,1-3H3

InChI Key

TZUCSERACHKJCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC=C2Br

Origin of Product

United States

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